molecular formula C10H17N5 B1426491 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine CAS No. 959696-43-6

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine

Cat. No. B1426491
Key on ui cas rn: 959696-43-6
M. Wt: 207.28 g/mol
InChI Key: RZGYXSKXOHTUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07902184B2

Procedure details

A mixture of 1 g (7.7 mmol) 4-amino-6-chloropyrimidine (commercially available) and 1.75 g (15.4 mmol) 1-ethyl piperazine (commercially available) in 10 mL toluene was heated to 110° C. for 16 h. After evaporation of all volatiles the residue was purified by flash column chromatography on silica eluting with a gradient formed from DCM (0.5% NEt3) and methanol. The combined product fractions were evaporated to dryness to yield the title compound. MS (m/e): 208.3 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH2:9]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[CH3:10]>C1(C)C=CC=CC=1>[CH2:9]([N:11]1[CH2:16][CH2:15][N:14]([C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=2)[CH2:13][CH2:12]1)[CH3:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=NC(=C1)Cl
Name
Quantity
1.75 g
Type
reactant
Smiles
C(C)N1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of all volatiles the residue
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from DCM (0.5% NEt3) and methanol
CUSTOM
Type
CUSTOM
Details
The combined product fractions were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=CC(=NC=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.